molecular formula C10H14N2O B13220700 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Cat. No.: B13220700
M. Wt: 178.23 g/mol
InChI Key: SGZLHAJHGNFKNK-UHFFFAOYSA-N
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Description

1-Methyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a unique organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 7-oxabicyclo[4.1.0]heptane derivatives with pyrazole derivatives under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic structure with the pyrazole ring, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-methyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole

InChI

InChI=1S/C10H14N2O/c1-12-8(5-7-11-12)10-6-3-2-4-9(10)13-10/h5,7,9H,2-4,6H2,1H3

InChI Key

SGZLHAJHGNFKNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCCCC2O3

Origin of Product

United States

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